molecular formula C27H21F3 B8200365 1,2-difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene

1,2-difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene

Cat. No.: B8200365
M. Wt: 402.4 g/mol
InChI Key: SSBQPGYFNMXMFY-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene is an aromatic compound characterized by the presence of multiple fluorine atoms and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene typically involves the use of diazonium tetrafluoroborate salts, which are converted to their fluorides through the Balz-Schiemann reaction. This process starts with the preparation of 2-fluoroaniline, which is then diazotized and fluorinated to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous processes to ensure high yield and purity. The use of advanced techniques such as flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of different functional groups .

Scientific Research Applications

1,2-Difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene involves its interaction with molecular targets and pathways. The compound’s fluorine atoms and aromatic structure allow it to participate in various chemical interactions, influencing its reactivity and behavior in different environments. Specific pathways and targets depend on the context of its application, such as its role as a solvent or its potential use in pharmaceuticals .

Comparison with Similar Compounds

Biological Activity

1,2-Difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene is a fluorinated organic compound with significant potential in medicinal chemistry. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by multiple fluorophenyl groups, which contribute to its unique properties. The molecular formula is C21H17F3C_{21}H_{17}F_3, indicating the presence of three fluorine atoms that play a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC21H17F3
IUPAC NameThis compound
Melting PointNot specified
SolubilityNot specified

Mechanisms of Biological Activity

Fluorinated compounds like this compound exhibit various biological activities due to their ability to interact with biological targets. The following mechanisms are particularly relevant:

  • Inhibition of Enzymatic Activity : Fluorine substitution can enhance the binding affinity of compounds to enzymes, potentially inhibiting their activity. This is particularly important in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Modulation of Receptor Activity : Fluorinated compounds may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways. For instance, studies have shown that certain fluorinated analogs can selectively inhibit G protein-coupled receptors (GPCRs), which are critical in many physiological processes .
  • Impact on Metabolic Stability : The presence of fluorine can increase the metabolic stability of compounds, making them more effective as therapeutic agents. This stability reduces the likelihood of rapid degradation in biological systems .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of fluorinated compounds similar to this compound.

Study 1: Anticancer Activity

A study published in Medicinal Chemistry explored the anticancer properties of various fluorinated benzene derivatives. The findings indicated that certain derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 0.9 μM to 5 μM, suggesting strong anticancer potential .

Study 2: Anti-inflammatory Effects

Another research article focused on the anti-inflammatory properties of fluorinated compounds. It was found that these compounds could effectively reduce inflammation markers in animal models, providing a basis for their use in treating inflammatory diseases .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxic effects against cancer cells (IC50 < 5 μM)
Anti-inflammatoryReduction in inflammation markers in vivo
Enzyme InhibitionEnhanced binding affinity leading to enzyme inhibition

Properties

IUPAC Name

1,2-difluoro-4-[2-fluoro-4-[4-(4-propylphenyl)phenyl]phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3/c1-2-3-18-4-6-19(7-5-18)20-8-10-21(11-9-20)22-12-14-24(26(29)16-22)23-13-15-25(28)27(30)17-23/h4-17H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBQPGYFNMXMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C=C3)C4=CC(=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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